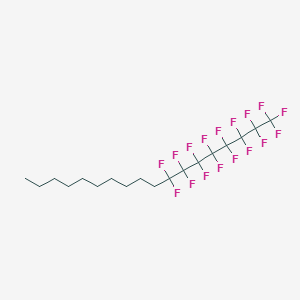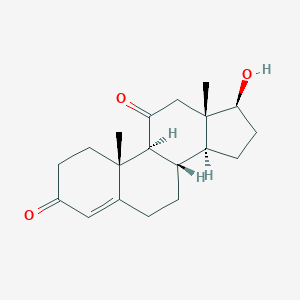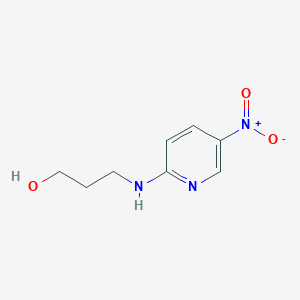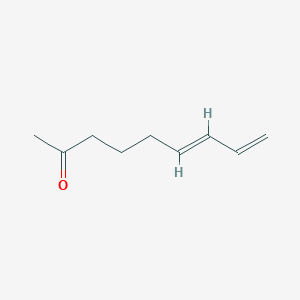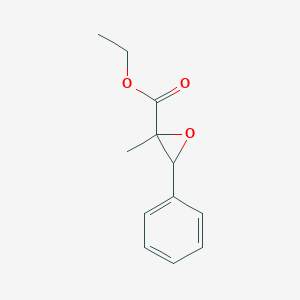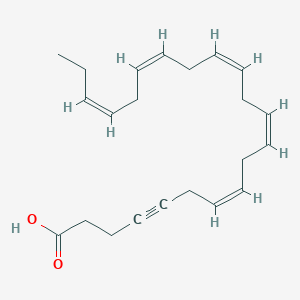
(7Z,10Z,13Z,16Z,19Z)-二十碳-7,10,13,16,19-五烯-4-炔酸
描述
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds and a terminal alkyne group. This compound is part of the omega-3 fatty acid family and is known for its potential biological and industrial applications .
科学研究应用
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of polyunsaturated fatty acids in various chemical reactions.
Industry: The compound’s unique properties are explored for developing sustainable and biocompatible materials.
作用机制
Target of Action
4,5-Dehydro Docosahexaenoic Acid (4,5-Dehydro DHA) is a novel analog of Docosahexaenoic Acid (DHA), which is one of the essential dietary ω-3 unsaturated fatty acids . DHA is the preferred n-3 fatty acid for the development of the brain and retina . The primary targets of 4,5-Dehydro DHA are likely to be similar to those of DHA, given their structural similarity.
Mode of Action
It is known that dha significantly alters many basic properties of cell membranes including their ‘fluidity’, elastic compressibility, permeability, and interactions with key regulatory proteins . These various properties and mechanisms of action of DHA in the nervous system, including its modulatory effect on the activity of ion channels, are thought to underlie its role in supporting electrical signaling and ultimately brain functioning such as learning ability, memory, etc . 4,5-Dehydro DHA, being an analog of DHA, might exhibit similar interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by 4,5-Dehydro DHA are likely to be similar to those affected by DHA. DHA is known to significantly alter many basic properties of cell membranes, which can have downstream effects on various biochemical pathways .
Pharmacokinetics
It is soluble in 01 M Na2CO3, DMF, DMSO, and ethanol . This suggests that it may have good bioavailability. It is recommended to store the compound at -20°C .
Result of Action
DHA is known to support electrical signaling and ultimately brain functioning such as learning ability, memory, etc .
Action Environment
It is known that it should be stored at -20°c for optimal stability .
生化分析
Biochemical Properties
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid plays a crucial role in biochemical reactions, particularly in the context of omega-3 fatty acids. It interacts with several enzymes, proteins, and other biomolecules. For instance, the corresponding acetylene in the C-20 fatty acid series, 5,6-dehydro arachidonic acid, is known to inhibit 5-lipoxygenase . This suggests that (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid may similarly interact with enzymes involved in lipid metabolism, potentially influencing inflammatory pathways.
Cellular Effects
The effects of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an analog of DHA, it may impact the development of the brain and retina . Additionally, it could affect the expression of genes involved in lipid metabolism and inflammatory responses, thereby altering cellular homeostasis.
Molecular Mechanism
At the molecular level, (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression. The acetylene group in its structure allows for unique interactions with enzymes and receptors, potentially altering their activity and downstream signaling pathways . This can result in modulation of inflammatory responses and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can have prolonged effects on gene expression and cellular metabolism, suggesting that (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid may exhibit similar temporal dynamics .
Dosage Effects in Animal Models
The effects of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it could potentially lead to toxic or adverse effects. Studies on related compounds have shown threshold effects, where the benefits are observed up to a certain dosage, beyond which toxicity may occur .
Metabolic Pathways
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid is involved in various metabolic pathways, particularly those related to omega-3 fatty acids. It interacts with enzymes and cofactors that regulate lipid metabolism, influencing metabolic flux and metabolite levels. The acetylene group in its structure may allow for unique interactions with metabolic enzymes, potentially altering their activity and the overall metabolic profile .
Transport and Distribution
Within cells and tissues, (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s unique structure may affect its affinity for certain transporters, thereby modulating its distribution within the body .
Subcellular Localization
The subcellular localization of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with enzymes and receptors, thereby modulating its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid typically involves the elongation and desaturation of shorter chain fatty acids. One common method is the chemical C2-elongation of polyunsaturated fatty acids, which involves the use of specific catalysts and reaction conditions to achieve the desired elongation and desaturation .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological approaches, including the use of genetically modified microorganisms that can produce high yields of polyunsaturated fatty acids. These microorganisms are cultured under controlled conditions to optimize the production of the desired fatty acid .
化学反应分析
Types of Reactions
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo substitution reactions at the alkyne group or the double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups .
相似化合物的比较
Similar Compounds
Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds but a shorter chain length.
Arachidonic acid (AA): An omega-6 fatty acid with four double bonds.
Uniqueness
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is unique due to its terminal alkyne group, which provides additional reactivity compared to other polyunsaturated fatty acids. This structural feature allows for a broader range of chemical modifications and applications .
属性
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXENLKNOBTVOJA-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


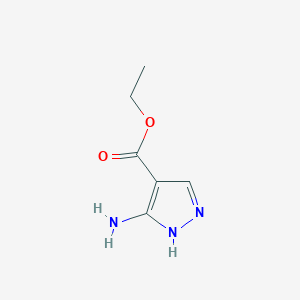
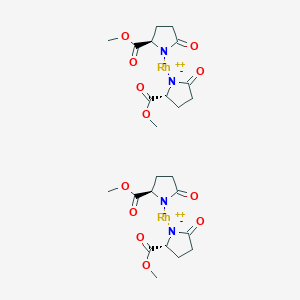
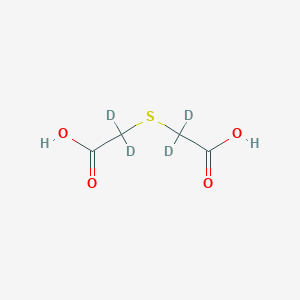
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)
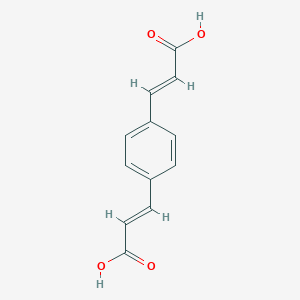
![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)
